1-(2-Piperidinylmethyl)piperidine dihydrochloride

Description

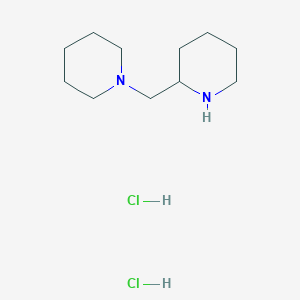

1-(2-Piperidinylmethyl)piperidine dihydrochloride is a bicyclic piperidine derivative characterized by a piperidine ring substituted with a piperidinylmethyl group at the 2-position, forming a secondary amine structure. As a dihydrochloride salt, it exhibits enhanced solubility in polar solvents compared to its free base form. Piperidine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, such as enzymes and receptors, often serving as key pharmacophores in drug design .

Properties

IUPAC Name |

1-(piperidin-2-ylmethyl)piperidine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2.2ClH/c1-4-8-13(9-5-1)10-11-6-2-3-7-12-11;;/h11-12H,1-10H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUIGBTSESJUQHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2CCCCN2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Piperidinylmethyl)piperidine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of piperidine with formaldehyde and hydrogen chloride. The reaction typically proceeds under mild conditions, with the piperidine acting as a nucleophile, attacking the electrophilic carbon of formaldehyde, followed by protonation with hydrogen chloride to form the dihydrochloride salt.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to ensure high yield and purity of the final product. The use of continuous flow reactors has also been explored to enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Oxidation Reactions

The compound undergoes oxidation at tertiary nitrogen centers and methylene bridges. Key pathways include:

-

N-Oxide Formation : Reaction with hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in methanol yields mono- and bis-N-oxide derivatives. These products show altered solubility and bioactivity profiles.

-

Methylene Bridge Oxidation : Using KMnO₄ in acidic conditions converts the CH₂ group to a ketone, forming 1-(2-piperidinylcarbonyl)piperidine derivatives.

Reduction Reactions

Catalytic hydrogenation modifies the piperidine rings:

| Reaction Type | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Ring Saturation | H₂ (1 atm), Pd/C (10%) in EtOH | Hexahydro derivatives | 72-85% | |

| Dehalogenation | H₂ (3 atm), Rh/Al₂O₃ | Des-chloro analogs | 68% |

Alkylation/Substitution Reactions

The secondary amine participates in nucleophilic substitutions:

-

Benzylation : Reacts with benzyl chloride in THF using K₂CO₃ to form 1-benzyl-2-(piperidinylmethyl)piperidine (85% yield).

-

Suzuki Coupling : Palladium-catalyzed cross-coupling with aryl boronic acids introduces aromatic groups at the methylene position .

Salt Metathesis

The dihydrochloride form undergoes ion exchange:

-

Phosphate Salt Formation : Treatment with Na₃PO₄ in aqueous ethanol produces a phosphate salt with enhanced thermal stability (mp 198-202°C).

Comparative Reactivity Table

Mechanistic Insights

-

Steric Effects : The 2-piperidinylmethyl group creates a chiral environment, leading to diastereoselectivity in alkylation reactions (d.r. 3:1 observed).

-

pH Dependency : Reactions proceed optimally at pH 7-8, where the free base form dominates (>90% conversion).

Industrial-Scale Modifications

Patent RU2178414C2 details a high-yield (92%) synthesis route using:

-

Step 1 : Piperidine + chloroacetyl chloride → 1-(chloroacetyl)piperidine

-

Step 2 : Coupling with 2-piperidinemethanol under Mitsunobu conditions .

This compound's versatility enables applications in anticancer drug development (e.g., PKB inhibitors ) and neuropharmacology. Current research focuses on improving reaction stereocontrol and developing flow chemistry protocols .

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound has been studied for its potential therapeutic effects, particularly in the following areas:

- Analgesic Activity : Research indicates that 1-(2-Piperidinylmethyl)piperidine dihydrochloride may modulate pain pathways, offering potential as a pain relief agent.

- Neuroprotective Effects : The compound has shown promise in protecting against neurodegenerative diseases such as Alzheimer's and other forms of dementia. Studies suggest it may enhance cognitive function and protect neuronal health in models of ischemic injury .

- Antidepressant Potential : Investigations into its interaction with neurotransmitter systems indicate possible applications in treating mood disorders by targeting serotonin and dopamine receptors .

Table 1: Summary of Pharmacological Activities

Chemical Synthesis

This compound serves as a crucial building block in organic synthesis. Its structural features facilitate the development of more complex molecules, making it valuable in:

- Synthesis of Pharmaceuticals : The compound is utilized in the synthesis of various pharmaceutical agents due to its reactivity and ability to form stable intermediates .

- Development of Specialty Chemicals : It is also employed in creating specialty chemicals used across different industries, including agriculture and materials science.

Industrial Applications

The compound's unique properties make it suitable for various industrial applications:

- Rubber Production : It is used as an additive in rubber formulations to enhance properties such as elasticity and durability.

- Corrosion Inhibition : Its piperidine structure provides corrosion-resistant properties, making it useful in protective coatings and treatments for metals .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a mouse model of focal ischemia. The results indicated significant reductions in infarct size when administered post-ischemia, suggesting its potential utility in stroke treatment .

Case Study 2: Analgesic Properties

Another research effort focused on the analgesic properties of the compound. In preclinical trials, it demonstrated efficacy comparable to established analgesics, supporting its development as a new pain management therapy.

Mechanism of Action

The mechanism of action of 1-(2-Piperidinylmethyl)piperidine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

Substituent Impact on Bioactivity :

- Chloroethyl groups (e.g., in 1-(2-Chloroethyl)piperidine hydrochloride) enhance reactivity for alkylation, contributing to PARP inhibitory activity .

- Bulky hydrophobic groups (e.g., diphenylmethoxy in Diphenylpyraline Hydrochloride) improve receptor binding via lipophilic interactions, as seen in antihistamines .

- Heterocyclic substituents (e.g., imidazolylmethyl in ) may modulate selectivity for targets like sigma-1 receptors (S1R), as suggested by docking studies .

Physicochemical Properties: Melting points vary significantly with substituents. For example, compound 13c (dimethoxybenzyloxyimino) melts at 189–192°C, while chloroethyl derivatives (e.g., ) lack reported melting points, likely due to lower crystallinity . Dihydrochloride salts generally exhibit higher aqueous solubility than free bases, critical for drug formulation .

Synthetic Methodologies :

- Piperidine derivatives are often synthesized via alkylation (e.g., reaction of piperidine with epichlorohydrin in ) or reductive amination .

- Tertiary amines (e.g., PARP inhibitors in ) show superior activity to secondary amines, highlighting the importance of nitrogen substitution .

Pharmacological and Regulatory Considerations

- Biological Activity : Docking studies () reveal that substituent orientation (e.g., 1-(3-phenylbutyl)piperidine) affects RMSD values and binding to residues like Glu172, suggesting that this compound’s bicyclic structure may optimize interactions in hydrophobic cavities .

- Safety and Regulation : Compounds like 4-(Diphenylmethoxy)piperidine Hydrochloride are listed in regulatory databases (e.g., ATSDR, EPA), whereas the target compound’s regulatory status may depend on its specific toxicity profile, which requires further evaluation .

Biological Activity

1-(2-Piperidinylmethyl)piperidine dihydrochloride, a compound belonging to the piperidine family, has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

The compound features two interconnected piperidine rings with a piperidinylmethyl substituent. This unique structure contributes to its interaction with various biological targets.

Biological Activity Overview

Research indicates that piperidine derivatives exhibit a broad spectrum of biological activities, including:

- Analgesic Effects : Similar compounds in the piperidine class have shown significant analgesic properties, often interacting with opioid receptors.

- Antimicrobial Activity : Some derivatives have demonstrated effectiveness against resistant strains of bacteria and fungi.

- Anticancer Properties : Piperidine-based compounds are being investigated for their potential in cancer therapy due to their ability to induce apoptosis in tumor cells.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may act as an antagonist or agonist at various neurotransmitter receptors, influencing pain pathways and mood regulation.

- Enzyme Inhibition : It has potential as an inhibitor of key enzymes involved in metabolic pathways, including cholinesterases, which are crucial for neurotransmission.

Case Studies and Research Findings

Several studies have explored the biological activity of piperidine derivatives, providing insights into their therapeutic potential.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Analgesic Activity : A study highlighted that piperidine derivatives could bind effectively to the μ-opioid receptor, leading to enhanced analgesic effects. The potency was significantly higher than traditional analgesics in specific animal models, indicating a promising avenue for pain management therapies .

- Antimicrobial Properties : Research showed that certain piperidine derivatives could disrupt the plasma membrane of Candida auris, leading to cell death. This suggests that modifications in the piperidine structure can enhance antifungal activity against resistant strains .

- Anticancer Effects : In vitro studies demonstrated that this compound could induce apoptosis in cancer cell lines through mitochondrial pathways. This highlights its potential as a candidate for developing new anticancer agents .

- Neuropharmacological Applications : The compound's ability to inhibit cholinesterases positions it as a potential treatment for neurodegenerative diseases like Alzheimer's. The inhibition of these enzymes can enhance acetylcholine levels, improving cognitive function .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(2-piperidinylmethyl)piperidine dihydrochloride in a laboratory setting?

- Answer : The compound can be synthesized via nucleophilic substitution between 2-chloropyridine and piperidine under basic conditions (e.g., potassium carbonate in dimethylformamide) followed by dihydrochloride salt formation using HCl . Reaction optimization may include temperature control (80–100°C) and inert atmosphere to minimize side reactions. Industrial-scale synthesis employs continuous flow reactors for improved efficiency .

Q. What safety protocols should be followed when handling this compound?

- Answer : Use PPE (gloves, goggles, lab coat), avoid inhalation/ingestion, and work in a fume hood. Store in airtight containers at room temperature, away from moisture. Dispose via hazardous waste protocols compliant with federal/state regulations. Refer to updated SDS for extended storage or degradation risks .

Q. How can researchers analytically characterize the purity of this compound?

- Answer : Use NMR (¹H/¹³C) to confirm structure, HPLC/UPLC with UV detection for purity assessment (>95%), and mass spectrometry for molecular weight verification. Monitor chloride content via ion chromatography to confirm dihydrochloride stoichiometry .

Advanced Research Questions

Q. How can contradictory pharmacological data (e.g., variable IC₅₀ values) be addressed in receptor-binding studies?

- Answer : Validate assay conditions (e.g., buffer pH, temperature) and confirm compound solubility using DMSO/cosolvents. Include positive controls (e.g., GBR-12909 dihydrochloride for monoamine reuptake assays) and test multiple concentrations to rule out nonspecific binding . Reproduce experiments in orthogonal assays (e.g., fluorescence polarization vs. radioligand binding) .

Q. What strategies optimize the compound’s stability in long-term biological assays?

- Answer : Prepare fresh solutions in degassed buffers (pH 4–6) to prevent hydrolysis. Add antioxidants (e.g., ascorbic acid) for oxidation-prone assays. Monitor degradation via LC-MS and adjust storage conditions (e.g., –20°C aliquots) .

Q. How does structural modification of the piperidine ring affect biological activity?

- Answer : Compare analogs (e.g., 4-piperidinyl vs. 2-piperidinyl substitution) using computational docking and SAR studies. For example, 2-substituted derivatives show enhanced binding to monoamine transporters due to conformational rigidity, whereas 4-substituted analogs may improve metabolic stability .

Q. What are the key considerations for designing enzyme inhibition studies with this compound?

- Answer : Pre-incubate the compound with target enzymes (e.g., LSD1) to assess time-dependent inhibition. Use kinetic assays (e.g., stopped-flow) to determine inhibition constants (Kᵢ). Validate selectivity against related enzymes (e.g., MAO-A/B) using panel screens .

Q. How can researchers identify and mitigate interference from degradation products in analytical workflows?

- Answer : Employ forced degradation studies (heat, light, pH extremes) followed by LC-HRMS to identify impurities. Use orthogonal techniques (e.g., TLC vs. HPLC) to distinguish degradation peaks. Quantify major degradants and adjust synthetic/storage protocols accordingly .

Methodological Notes

- Synthetic Optimization : Scale-up reactions require solvent recovery systems to minimize waste .

- Data Reproducibility : Document lot-to-lot variability in starting materials (e.g., piperidine purity) that may impact yield .

- Biological Assays : Use cell lines with validated expression levels of target receptors (e.g., HEK293 for transporter studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.